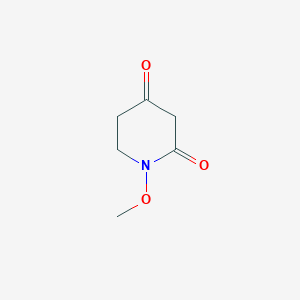

1-Methoxypiperidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methoxypiperidine-2,4-dione is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.142. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1-Methoxypiperidine-2,4-dione is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . .

Mode of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives

Result of Action

Piperidine derivatives are known to have a wide range of biological activities

Biochemical Analysis

Biochemical Properties

Piperidine derivatives, which 1-Methoxypiperidine-2,4-dione is a part of, have been found to exhibit a wide variety of biological activities . They are used in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Cellular Effects

Some piperidine derivatives have shown promising effects in various types of cells and cellular processes .

Molecular Mechanism

Piperidine derivatives have been found to interact with various biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Piperidine derivatives have been found to exhibit various effects over time in laboratory settings .

Dosage Effects in Animal Models

Some piperidine derivatives have shown significant antinociceptive properties at certain dosages .

Metabolic Pathways

Piperidine derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

Piperidine derivatives are known to be transported and distributed within cells and tissues .

Subcellular Localization

Piperidine derivatives are known to localize in various subcellular compartments .

Biological Activity

1-Methoxypiperidine-2,4-dione (CAS No. 181237-32-1) is a piperidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula C6H9NO3 and a molecular weight of approximately 143.14 g/mol. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound and its derivatives have been reported to exhibit a wide range of biological activities, including:

- Antimicrobial properties : Various studies have indicated that piperidine derivatives can inhibit the growth of bacteria and fungi.

- Antinociceptive effects : Some derivatives have shown promise in reducing pain responses in animal models.

- Insecticidal activity : Research has highlighted the potential of piperidine derivatives in pest control, particularly against sucking insects.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Piperidine derivatives often act as inhibitors for enzymes involved in metabolic pathways. For instance, certain derivatives have been shown to inhibit acetyl-CoA carboxylase (ACC), which is crucial for fatty acid biosynthesis .

- Gene Expression Modulation : These compounds can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.

Table 1: Summary of Biological Activities

Case Study: Insecticidal Activity

A notable study focused on the development of spiropidion, a compound derived from this compound, demonstrated significant insecticidal properties. This compound was effective against various sucking pests due to its systemic action within plants, allowing it to move through both xylem and phloem . The study highlighted the importance of structural modifications in enhancing the efficacy of piperidine derivatives as insecticides.

Case Study: Antimicrobial Properties

Another investigation into the antimicrobial efficacy of piperidine derivatives revealed that specific substitutions on the piperidine ring could enhance antibacterial activity. Compounds were tested against a panel of pathogens, showing varying degrees of effectiveness depending on their structural characteristics . This underscores the potential for designing new antimicrobial agents based on the piperidine scaffold.

Scientific Research Applications

Pharmaceutical Development

1-Methoxypiperidine-2,4-dione is a pivotal building block in the synthesis of various pharmaceutical compounds. Its derivatives have been extensively studied for their biological activities, including:

- Antimicrobial Activity : Studies have shown that modifications to the piperidine ring can enhance antibacterial properties. For instance, specific derivatives demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Research indicates that certain piperidine derivatives exhibit selective cytotoxicity towards cancer cell lines like HeLa and MCF-7. The structure-activity relationship suggests that specific substitutions can improve efficacy .

Agricultural Applications

The compound has been explored for its insecticidal properties, particularly in the development of novel pesticides:

- Insecticidal Activity : A notable study highlighted the efficacy of spiropidion, a compound derived from this compound, against various sucking pests. Its systemic action allows it to move through plant tissues effectively, providing robust protection against arthropod pests .

- Mechanism of Action : The mode of action involves disrupting the fatty acid biosynthesis pathway in insects, making it a promising candidate for crop protection solutions .

Case Study 1: Insecticidal Efficacy

A comprehensive study focused on the insecticidal properties of spiropidion derived from this compound demonstrated significant effectiveness against pests such as aphids and whiteflies. The compound's ability to translocate within plants enhanced its protective capabilities .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of various piperidine derivatives against a panel of pathogens. The study revealed that structural modifications on the piperidine ring could significantly enhance antibacterial activity, underscoring the potential for developing new antimicrobial agents based on this scaffold .

Properties

IUPAC Name |

1-methoxypiperidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-10-7-3-2-5(8)4-6(7)9/h2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWWDERUGCOYJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1CCC(=O)CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.